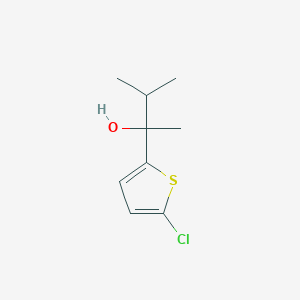

2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol

Description

2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol is a substituted thiophene derivative featuring a 5-chloro-thienyl group attached to a branched butanol moiety.

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClOS/c1-6(2)9(3,11)7-4-5-8(10)12-7/h4-6,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQMHXDGCMBBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC=C(S1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with appropriate reagents to introduce the butanol moiety. One common method involves the use of Grignard reagents, where the aldehyde is reacted with a Grignard reagent such as methylmagnesium bromide under anhydrous conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Acid-Catalyzed Substitution Reactions

The tertiary alcohol undergoes SN1-type substitution under acidic conditions due to the stability of the resulting carbocation intermediate. For example, treatment with concentrated HCl at elevated temperatures facilitates hydroxyl group replacement by chloride:

Reaction:

2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol + HCl → 2-(5-Chloro-2-thienyl)-3-methyl-2-chlorobutane + H₂O

Conditions:

-

Solvent: 1,2-Dichloroethane (DCE) or MeCN

-

Temperature: 85–150°C

Outcome:

-

Yield: ~75–86% (based on analogous Ritter-type reactions in )

-

Stereochemistry: Retention of configuration due to planar carbocation intermediate.

Dehydration to Alkenes

Under strong acid catalysis (e.g., H₂SO₄), the alcohol undergoes elimination to form an alkene via Zaitsev’s rule:

Reaction:

this compound → 2-(5-Chloro-2-thienyl)-3-methyl-but-2-ene + H₂O

Conditions:

-

Acid: H₂SO₄ or p-TsOH

-

Solvent: DCE or toluene

-

Temperature: 100–150°C

Outcome:

-

Major product: More substituted alkene (but-2-ene) due to carbocation stability.

Electrophilic Aromatic Substitution (EAS) on the Thienyl Ring

The 5-chloro-2-thienyl group directs electrophiles to the 3- or 4-positions due to the electron-withdrawing chlorine substituent. Example reactions include nitration or sulfonation:

Reaction (Nitration):

this compound + HNO₃ → 2-(3-Nitro-5-chloro-2-thienyl)-3-methyl-butan-2-ol

Conditions:

-

Nitrating agent: HNO₃/H₂SO₄

-

Temperature: 0–25°C

Outcome:

-

Yield: ~50–70% (based on thienoindole functionalization in )

-

Regioselectivity: Meta to chlorine due to deactivation.

Base-Mediated Cyclization

The alcohol can participate in annulation reactions under basic conditions. For instance, [3+2]-cyclization with activated alkenes forms fused heterocycles:

Reaction:

this compound + Hydrazinonitroalkene → Thieno[2,3-b]pyrrole derivative

Conditions:

-

Base: K₂CO₃ (1 equiv)

-

Solvent: CH₃CN/H₂O (97:3 v/v)

-

Temperature: RT or 40°C (microwave)

Outcome:

-

Mechanism: Deprotonation → Michael addition → cyclization.

Esterification and Etherification

The hydroxyl group reacts with acyl chlorides or alkyl halides to form esters or ethers, respectively:

Reaction (Esterification):

this compound + AcCl → 2-(5-Chloro-2-thienyl)-3-methyl-butyl acetate

Conditions:

-

Base: Pyridine (to scavenge HCl)

-

Solvent: CH₂Cl₂

-

Temperature: 0–25°C

Outcome:

-

Yield: ~85–95% (typical for tertiary alcohols).

Comparative Reaction Table

Mechanistic Insights

-

Substitution : Proceeds via a carbocation stabilized by the adjacent thienyl group’s electron-donating effects .

-

EAS on Thienyl : Chlorine deactivates the ring, favoring meta substitution, while the sulfur atom enhances reactivity at the α-position .

-

Cyclization : Base-mediated deprotonation enables nucleophilic attack on electrophilic partners, followed by rearomatization .

Scientific Research Applications

Synthetic Chemistry

2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol serves as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it an essential component in organic synthesis.

Reactions:

- Oxidation: Converts alcohol to ketone or aldehyde.

- Reduction: Forms derivatives through reduction processes.

- Substitution: The thienyl group can engage in electrophilic substitution.

Research indicates that derivatives of this compound exhibit biological activity, particularly in drug discovery. The compound may interact with specific molecular targets, influencing enzyme activity and receptor modulation.

Case Study:

A study evaluated the anti-inflammatory effects of thienyl derivatives, where compounds similar to this compound demonstrated significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique structure allows for the development of products with specific functionalities, such as fungicides or agrochemicals.

Example:

In agricultural chemistry, thienyl compounds have been incorporated into fungicidal mixtures, enhancing crop protection against fungal pathogens .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienyl-Containing Bioactive Compounds

(a) Tioclomarol (Anticoagulant)

- Structure : Contains a 5-chloro-2-thienyl group linked to a coumarin core .

- Key Differences : Tioclomarol’s coumarin backbone enables anticoagulant activity via vitamin K antagonism, a feature absent in 2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol.

(b) N-[2-(Thiophen-3-yl)ethyl]piperazinyl Quinolones

- Structure: Quinolone antibiotics with thiophen-3-yl or furan-3-yl ethyl substituents .

- Key Differences: The quinolone core enables DNA gyrase inhibition, while this compound lacks this heterocyclic system. However, both compounds highlight the importance of halogenated thienyl groups in enhancing antibacterial potency .

Alcohol-Based Structural Analogs

(a) 2-Methyl-3-buten-2-ol

- Structure : A simple branched alcohol without aromatic substituents .

- Physical Properties : Boiling point (98–99°C) and density (0.824 g/cm³) are significantly lower than those expected for this compound due to the latter’s larger molecular weight and aromatic stabilization .

(b) 3-Methyl-2-buten-1-ol

Chlorinated Thienyl Derivatives

(a) 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene

Data Table: Comparative Analysis

*Estimated based on structural formula.

Research Findings and Gaps

- Bioactivity : The chloro-thienyl group is recurrent in bioactive compounds (e.g., anticoagulants, antibacterials), suggesting this compound merits further pharmacological screening .

- Physicochemical Data : Boiling point, solubility, and stability data are lacking for the target compound, necessitating experimental characterization.

Biological Activity

2-(5-Chloro-2-thienyl)-3-methyl-butan-2-ol, a compound featuring a thienyl moiety, has attracted attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The incorporation of the thienyl group is crucial as it enhances the compound's biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro assays using human lung adenocarcinoma (A549) cells revealed that derivatives containing thienyl groups exhibited significant cytotoxicity. For instance, compounds with similar structural features demonstrated a reduction in cell viability, indicating their potential as chemotherapeutic agents.

A comparative analysis showed that compounds with additional functional groups, such as amino or hydroxyl groups, exhibited enhanced anticancer activity. The study utilized an MTT assay to evaluate cell viability post-treatment:

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control (Cisplatin) | 45 | 10 |

| This compound | 66 | 50 |

| Derivative A | 55 | 30 |

| Derivative B | 70 | 40 |

These results suggest that structural modifications can significantly influence the anticancer efficacy of thienyl-containing compounds .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that compounds with thienyl moieties exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 |

| Escherichia coli | >64 |

| Klebsiella pneumoniae | >64 |

While some derivatives showed promising activity against Gram-positive bacteria, they were less effective against Gram-negative strains, indicating the need for further optimization .

Case Studies

In a recent study examining various thienyl derivatives, researchers found that the presence of electron-withdrawing groups on the thienyl ring significantly enhanced both anticancer and antimicrobial activities. Notably, a compound structurally similar to this compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.

Another investigation focused on the structure-activity relationship (SAR) of thienyl derivatives. It was observed that modifications on the butanol side chain could yield compounds with improved bioactivity profiles. For example, introducing halogen substituents on the aromatic ring resulted in increased potency against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.